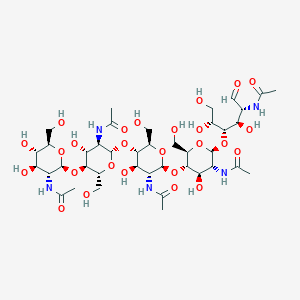

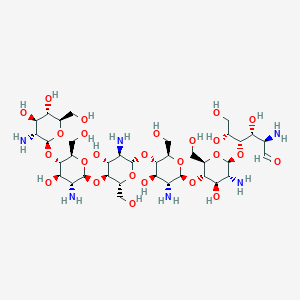

Chitohexaose hexahydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chitohexaose hexahydrochloride is a chitosan oligosaccharide derivative, specifically a hexamer of chitosan. It is known for its anti-inflammatory properties and its ability to bind to Toll-like receptor 4 (TLR4), inhibiting lipopolysaccharide (LPS)-induced inflammation . The compound has a molecular formula of C36H68N6O25·6HCl and a molecular weight of 1203.73 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chitohexaose hexahydrochloride can be synthesized through the hydrolysis of chitosan using chitosanase enzymes. One such enzyme, Le Cho1 from Lentinula edodes, has been shown to effectively hydrolyze chitosan into chitooligosaccharides, including chitohexaose . The hydrolysis reaction typically occurs at a pH of 3.0 and a temperature of 50°C, with the enzyme exhibiting maximal activity towards chitosan with a high degree of deacetylation .

Industrial Production Methods

Industrial production of this compound involves the enzymatic hydrolysis of chitosan, followed by purification processes to isolate the desired oligosaccharide. The use of recombinant chitosanases expressed in Escherichia coli has been explored to enhance the efficiency and yield of the hydrolysis process .

Analyse Des Réactions Chimiques

Types of Reactions

Chitohexaose hexahydrochloride primarily undergoes hydrolysis reactions due to its oligosaccharide nature. It can also participate in oxidation and reduction reactions, as well as substitution reactions involving its amino and hydroxyl groups .

Common Reagents and Conditions

Hydrolysis: Chitosanase enzymes, acidic conditions (pH 3.0), temperature (50°C)

Oxidation: Oxidizing agents such as hydrogen peroxide

Reduction: Reducing agents like sodium borohydride

Substitution: Reagents like acetic anhydride for acetylation reactions

Major Products

The major products formed from these reactions include various chitooligosaccharides, such as chitopentaose and chitoheptaose, depending on the degree of polymerization .

Applications De Recherche Scientifique

Chitohexaose hexahydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Chitohexaose hexahydrochloride exerts its effects by binding to the active sites of TLR4, thereby inhibiting the classical activation pathway induced by LPS. This binding leads to the activation of an alternate pathway in macrophages, resulting in the upregulation of anti-inflammatory cytokines such as IL-10 and the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 . This mechanism helps in reducing inflammation and protecting against endotoxemia .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Chitopentaose hydrochloride

- Chitoheptaose hydrochloride

- Chitotetraose hydrochloride

Uniqueness

Chitohexaose hexahydrochloride is unique due to its specific binding affinity to TLR4 and its ability to modulate immune responses through the alternate activation pathway. This property distinguishes it from other chitooligosaccharides, which may not exhibit the same level of immunomodulatory activity .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N6O25/c37-8(1-43)20(51)27(9(50)2-44)63-33-16(39)23(54)29(11(4-46)59-33)65-35-18(41)25(56)31(13(6-48)61-35)67-36-19(42)26(57)30(14(7-49)62-36)66-34-17(40)24(55)28(12(5-47)60-34)64-32-15(38)22(53)21(52)10(3-45)58-32/h1,8-36,44-57H,2-7,37-42H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGKFPLIUTTYHS-ZTVXPPBPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N6O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

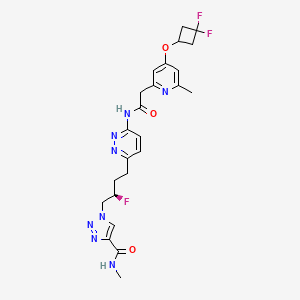

![1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride](/img/structure/B8118261.png)

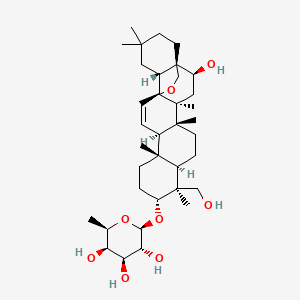

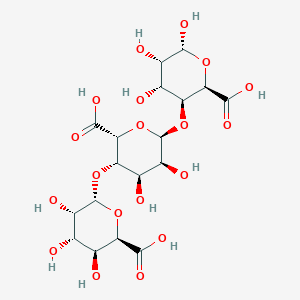

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B8118303.png)